(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-18(2)32(29,30)22-8-5-19(6-9-22)16-23(27)25-17-20-11-13-26(14-12-20)24(28)10-7-21-4-3-15-31-21/h3-10,15,18,20H,11-14,16-17H2,1-2H3,(H,25,27)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIJLJZMUCQFV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Molecular Structure
The compound consists of several functional groups that contribute to its biological activity:
- Furan ring : Known for its ability to interact with various biological targets.
- Piperidine moiety : Often associated with neuroactive compounds.
- Isopropylsulfonyl group : Imparts unique chemical properties that may enhance biological interactions.
The molecular formula is , and it has a molecular weight of approximately 426.51 g/mol.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It may interact with receptors in the central nervous system, potentially affecting neurotransmitter systems.
- Antimicrobial Activity : The presence of the sulfonamide group suggests potential antibacterial properties, as sulfonamides are known to inhibit bacterial growth.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing furan rings have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Tyrosinase Inhibition
Research has highlighted the importance of tyrosinase inhibition in skin-related conditions and cosmetic applications. Compounds structurally related to this compound have demonstrated potent tyrosinase inhibitory activity, with IC50 values significantly lower than standard inhibitors like kojic acid .
| Compound | IC50 (µM) for Monophenolase | IC50 (µM) for Diphenolase |
|---|---|---|
| Compound 8 | 0.0433 ± 0.0016 | 0.28 ± 0.01 |
| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |
Antibacterial Activity
The sulfonamide component suggests potential antibacterial activity, which was observed in various studies where related compounds showed significant inhibition against bacterial strains, indicating the potential for developing new antibiotics based on this structure.
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects of furan derivatives on cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, suggesting strong anticancer potential.
- Enzyme Kinetics : A detailed kinetic analysis revealed that this compound acts as a mixed-type inhibitor of tyrosinase, with inhibition constants indicating strong binding affinity to the enzyme's active sites .
Scientific Research Applications
Structural Characteristics
The compound features a furan moiety, a piperidine derivative, and an isopropylsulfonamide group, which are known to influence biological activity. The molecular formula is with a molecular weight of approximately 398.5 g/mol. The presence of these functional groups indicates potential interactions with biological targets, which may lead to therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that compounds with furan and piperidine structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is often related to the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
Anti-inflammatory Properties
The incorporation of sulfonamide groups in similar compounds has been linked to anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions that require optimization for yield and purity. This process is crucial for developing pharmaceutical formulations that can be tested in clinical settings .
Pharmacokinetics and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is vital for its development as a therapeutic agent. Preliminary studies suggest favorable drug-like properties, enhancing its potential for further development .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound can effectively inhibit tumor cell growth at specific concentrations. For example, compounds tested under National Cancer Institute protocols have shown promising results against human cancer cell lines, indicating their potential as anticancer agents .
In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the efficacy of this compound in vivo. Animal studies will help clarify its therapeutic potential and safety profile .
Comparison with Similar Compounds
Compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide (CAS: 941990-76-7)
Structural Features :
- Piperidin-2-yl core (vs. piperidin-4-yl in the target compound).
- 4-Chlorophenylsulfonyl group (vs. isopropylsulfonyl).
- 4-Ethylphenyl acetamide substituent (vs. methyl linkage in the target compound).
Key Differences :
- Molecular Weight: 421.0 g/mol (vs. estimated ~490–510 g/mol for the target compound, based on formula differences).
Hypothesized Bioactivity :
The chlorophenyl variant may exhibit stronger enzyme inhibition due to halogen bonding, whereas the isopropylsulfonyl group in the target compound could enhance solubility and reduce cytotoxicity .
N-(1-([1,1'-Biphenyl]-4-yl)-2-((N-ethyl-4-methylphenyl)sulfonamido)ethyl)acetamide (4d)
Structural Features :
- Biphenyl sulfonamide moiety (vs. monosubstituted phenyl in the target compound).
- Ethyl-methylphenyl substitution on sulfonamide (vs. isopropylsulfonyl).
Key Differences :
- However, this may reduce solubility compared to the target compound’s isopropylsulfonyl group .
- The absence of a furan acryloyl group limits electrophilic reactivity, which could diminish covalent binding to target proteins.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Structural Features :
- Pyrimidine-thioether and pyridinyl groups (vs. furan acryloyl and piperidine in the target compound).
Key Differences :
- The pyrimidine-thioether moiety may confer nucleophilic reactivity, whereas the α,β-unsaturated ketone in the target compound could act as a Michael acceptor, enabling covalent inhibition .
- Molecular Weight: ~318.4 g/mol (vs. higher weight of the target compound), suggesting differences in pharmacokinetics.
General Trends in Sulfonamide-Based Acetamides
- Bioactivity : Sulfonamide groups are frequently associated with anticancer and enzyme-inhibitory properties. For example, ferroptosis-inducing compounds (FINs) often incorporate polar substituents like sulfonamides to enhance redox activity .
Preparation Methods
Structural Overview and Key Synthetic Challenges
Molecular Architecture
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (CAS: 1235706-71-4) features:
- Piperidine core : Substituted at the 1-position with a furan acryloyl group and at the 4-position with a methyl-acetamide side chain.
- Acrylamide linker : The (E)-configured α,β-unsaturated carbonyl group bridges the piperidine and furan moieties.
- Sulfonated acetamide : A 4-(isopropylsulfonyl)phenyl group confers hydrophobicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular formula | C₂₇H₃₁N₃O₅S |
| Molecular weight | 517.62 g/mol |
| CAS Registry | 1235706-71-4 |
Synthetic Challenges
Retrosynthetic Analysis and Pathway Design
Disconnection Strategy
The compound is divided into three key fragments:
- Piperidine-acryloyl subunit : Derived from N-protected piperidin-4-ylmethanamine.
- Furan acryloyl group : Introduced via acylation with 3-(furan-2-yl)acryloyl chloride.
- Sulfonated acetamide : Synthesized from 4-(isopropylsulfonyl)phenylacetic acid.
Stepwise Preparation Methods
Synthesis of 4-(Isopropylsulfonyl)Phenylacetic Acid
Sulfonation of Toluene Derivative
4-Methylphenylacetic acid undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding 4-(sulfo)phenylacetic acid. Subsequent alkylation with isopropyl bromide in the presence of K₂CO₃ produces 4-(isopropylsulfonyl)phenylacetic acid (78% yield).
Reaction Conditions :
- Temperature: 0°C → 25°C (gradual warming)
- Solvent: Dichloromethane → DMF for alkylation
- Workup: Acid precipitation (pH 2–3) followed by recrystallization.
Acid Chloride Formation
The carboxylic acid is converted to its acyl chloride using oxalyl chloride (1.2 eq) and catalytic DMF in anhydrous THF. The intermediate is used directly in subsequent amidation.
Preparation of (E)-3-(Furan-2-yl)Acryloyl Chloride
Knoevenagel Condensation
Furan-2-carbaldehyde reacts with malonic acid in pyridine at 80°C, forming (E)-3-(furan-2-yl)acrylic acid (62% yield).
Key Data :
Acyl Chloride Synthesis
The acrylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours), yielding the acryloyl chloride (94% purity).
Functionalization of Piperidine
N-Protection of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine is protected with tert-butyloxycarbonyl (Boc) anhydride in THF/water (9:1), achieving 89% yield of Boc-protected amine.
Reaction Monitoring :
- TLC (Hexane:EtOAc 3:1, Rf = 0.45)
- IR: Loss of -NH₂ stretch (3350 cm⁻¹), appearance of Boc C=O (1695 cm⁻¹).
Acylation with Furan Acryloyl Chloride
The Boc-protected amine reacts with (E)-3-(furan-2-yl)acryloyl chloride (1.1 eq) in dichloromethane, using triethylamine (2 eq) as base. After 12 hours at 25°C, the product is isolated by column chromatography (SiO₂, Hexane:EtOAc 4:1).
Critical Parameters :
Final Amide Coupling
Deprotection and Activation
Boc removal with TFA/DCM (1:1) yields the free amine, which is coupled with 4-(isopropylsulfonyl)phenylacetyl chloride using HATU (1.5 eq) and DIPEA (3 eq) in DMF.
Optimization Notes :
- HATU outperforms EDCI in minimizing racemization (99:1 E:Z ratio)
- Reaction time: 4 hours at 0°C → 25°C.
Purification and Characterization
Crude product is purified via reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA). Final characterization includes:
Comparative Analysis of Synthetic Pathways
Mechanistic Considerations
Stereochemical Control in Acylation
The (E)-configuration is preserved by:
Sulfonation Selectivity
Electron-donating isopropyl groups direct sulfonation to the para position via σ-complex stabilization.
Q & A
Basic: How to optimize the synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide to achieve high yields and stereochemical fidelity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Maintain 0–5°C during acryloyl chloride coupling to minimize side reactions (e.g., piperidine ring decomposition) .
- Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for nucleophilic substitutions to enhance solubility and reduce hydrolysis .
- Reaction Time : Monitor progress via thin-layer chromatography (TLC); extend reaction times (>24 hours) for sterically hindered intermediates .
- Protecting Groups : Protect the furan-2-yl moiety with tert-butyldimethylsilyl (TBS) groups during piperidine acylation to prevent unwanted cyclization .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final product ≥95% purity .
Basic: What analytical techniques are recommended for confirming the structural integrity of (E)-N-...acetamide?
Methodological Answer:
Structural confirmation requires orthogonal techniques:
- NMR Spectroscopy : Use - and -NMR to verify acryloyl (δ 6.5–7.2 ppm, vinyl protons) and isopropylsulfonyl (δ 1.2–1.4 ppm, CH) groups. Compare chemical shifts to computed PubChem data .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error relative to theoretical mass (CHNOS) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (1680–1720 cm) and sulfonyl S=O vibrations (1150–1250 cm) .
Intermediate: What methodologies are effective for assessing the purity and chemical stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) to quantify impurities (<5% area) .
- TLC : Monitor degradation under UV (254 nm) with silica plates (R = 0.3–0.5 in ethyl acetate) .
- Stability Testing :
- Thermal Stability : Incubate at 40°C for 30 days; analyze via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
- pH Stability : Expose to pH 2–9 buffers; assess hydrolysis via NMR .
Advanced: How to design structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?
Methodological Answer:
- Analog Synthesis : Modify the furan-2-yl (replace with thiophene) or isopropylsulfonyl (replace with cyclopropylsulfonyl) groups .
- Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., kinase targets) and compare IC values .
- Molecular Modeling : Use QSAR to correlate substituent electronegativity with activity trends .
Advanced: How to resolve contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Validate in vitro hits using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Dose-Response Curves : Test in vivo efficacy at multiple doses (1–100 mg/kg) to account for metabolic clearance disparities .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
Advanced: What experimental strategies are recommended for identifying primary molecular targets of this compound in complex biological systems?
Methodological Answer:
- Pull-Down Assays : Immobilize the compound on sepharose beads; incubate with cell lysates and identify bound proteins via LC-MS/MS .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint genes whose loss abolishes compound activity .
- Crystallography : Co-crystallize with candidate targets (e.g., kinases) to resolve binding modes (Å-level resolution) .
Advanced: What computational approaches are validated for predicting the binding modes of this compound with putative protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., PI3Kγ). Prioritize poses with lowest ΔG values .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs using Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
